2-Fluoro-5-nitro-4-(trifluoromethoxy)benzaldehyde
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Overview
Description
2-Fluoro-5-nitro-4-(trifluoromethoxy)benzaldehyde is an aromatic aldehyde with the molecular formula C8H3F4NO4. This compound is characterized by the presence of fluorine, nitro, and trifluoromethoxy groups attached to a benzaldehyde core. These functional groups impart unique chemical properties, making it a valuable compound in various scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-5-nitro-4-(trifluoromethoxy)benzaldehyde typically involves multi-step reactions starting from commercially available precursors. One common method includes the nitration of 2-fluoro-4-(trifluoromethoxy)benzaldehyde using fuming nitric acid under controlled temperature conditions . The reaction is exothermic, requiring careful temperature monitoring to avoid decomposition .
Industrial Production Methods: Industrial production of this compound may involve continuous-flow reactors to ensure consistent quality and yield. The use of advanced reaction calorimetry helps in optimizing reaction conditions and scaling up the process .
Chemical Reactions Analysis
Types of Reactions: 2-Fluoro-5-nitro-4-(trifluoromethoxy)benzaldehyde undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Oxidation: Potassium permanganate, acidic or basic conditions.
Major Products Formed:
Reduction: 2-Fluoro-5-amino-4-(trifluoromethoxy)benzaldehyde.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: 2-Fluoro-5-nitro-4-(trifluoromethoxy)benzoic acid.
Scientific Research Applications
2-Fluoro-5-nitro-4-(trifluoromethoxy)benzaldehyde is utilized in several scientific research fields:
Chemistry: As a building block for the synthesis of more complex fluorinated organic compounds.
Biology: In the study of enzyme inhibition and protein-ligand interactions due to its unique functional groups.
Industry: Used in the production of agrochemicals and specialty chemicals due to its stability and reactivity.
Mechanism of Action
The mechanism by which 2-Fluoro-5-nitro-4-(trifluoromethoxy)benzaldehyde exerts its effects is primarily through its functional groups:
Nitro Group: Acts as an electron-withdrawing group, influencing the reactivity of the benzaldehyde core.
Fluorine and Trifluoromethoxy Groups: Enhance the lipophilicity and metabolic stability of the compound, making it suitable for biological applications.
Molecular Targets and Pathways:
Enzyme Inhibition: The compound can inhibit specific enzymes by binding to their active sites.
Receptor Modulation: It can interact with various receptors, altering their activity and downstream signaling pathways.
Comparison with Similar Compounds
- 2-Fluoro-4-(trifluoromethoxy)benzaldehyde
- 2-Fluoro-5-methoxybenzaldehyde
- 4-(Trifluoromethoxy)benzaldehyde
Comparison:
- Uniqueness: The presence of both nitro and trifluoromethoxy groups in 2-Fluoro-5-nitro-4-(trifluoromethoxy)benzaldehyde makes it more reactive and versatile compared to its analogs .
- Reactivity: The nitro group enhances the compound’s electrophilicity, making it more susceptible to nucleophilic attacks.
- Applications: While similar compounds are used in various applications, the unique combination of functional groups in this compound expands its utility in more specialized fields .
Properties
Molecular Formula |
C8H3F4NO4 |
---|---|
Molecular Weight |
253.11 g/mol |
IUPAC Name |
2-fluoro-5-nitro-4-(trifluoromethoxy)benzaldehyde |
InChI |
InChI=1S/C8H3F4NO4/c9-5-2-7(17-8(10,11)12)6(13(15)16)1-4(5)3-14/h1-3H |
InChI Key |
MCYHJBUZHYBVMQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC(=C1[N+](=O)[O-])OC(F)(F)F)F)C=O |
Origin of Product |
United States |
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